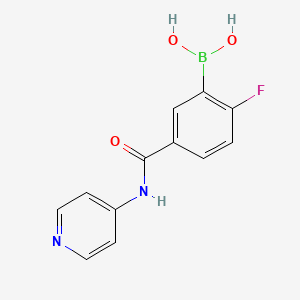
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The first step involves the formation of an amide bond between 2-fluorobenzoic acid and 4-aminopyridine, resulting in the intermediate 2-Fluoro-5-(4-pyridylcarbamoyl)benzoic acid.
Boronic Acid Formation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The fluorine atom and pyridylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
科学的研究の応用
2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The fluorine atom and pyridylcarbamoyl group further enhance its reactivity and specificity towards certain biological targets.
類似化合物との比較
2-Fluorophenylboronic Acid: Lacks the pyridylcarbamoyl group, making it less versatile in certain reactions.
5-(4-Pyridylcarbamoyl)benzeneboronic Acid: Lacks the fluorine atom, which can affect its reactivity and specificity.
2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid: A positional isomer with different reactivity and properties.
Uniqueness: 2-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid is unique due to the combination of its fluorine atom, pyridylcarbamoyl group, and boronic acid moiety. This combination imparts distinct reactivity and specificity, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C12H10BFN2O3 |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
[2-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-11-2-1-8(7-10(11)13(18)19)12(17)16-9-3-5-15-6-4-9/h1-7,18-19H,(H,15,16,17) |
InChIキー |
QZOJQJVFSHJCBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


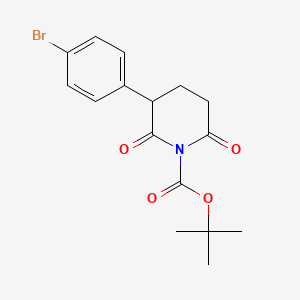
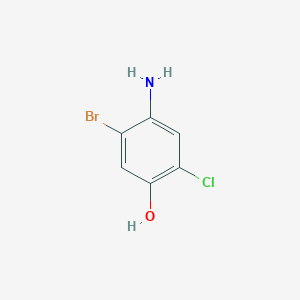
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
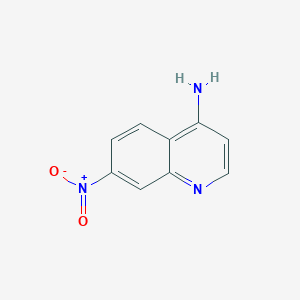
![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
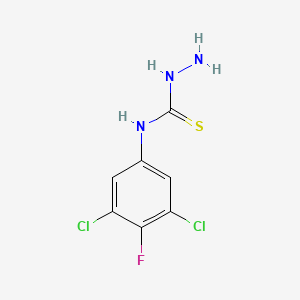


![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
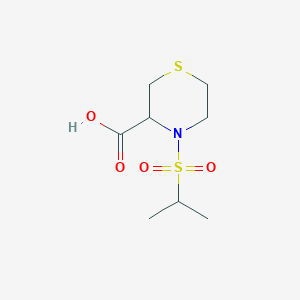
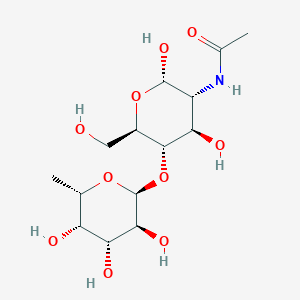
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
